molecular formula C21H21FN2O4 B11060610 N-(1-acetylpiperidin-4-yl)-N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide

N-(1-acetylpiperidin-4-yl)-N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide

Cat. No.: B11060610
M. Wt: 384.4 g/mol
InChI Key: ZEVQKIABUKMUHE-UHFFFAOYSA-N
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Description

N-(1-acetylpiperidin-4-yl)-N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a benzodioxole moiety, and a fluorobenzamide group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylpiperidin-4-yl)-N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced through a nucleophilic substitution reaction, where the piperidine intermediate reacts with a benzodioxole derivative.

    Coupling with 4-Fluorobenzoyl Chloride: The final step involves the coupling of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylpiperidin-4-yl)-N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-(1-acetylpiperidin-4-yl)-N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of N-(1-acetylpiperidin-4-yl)-N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetylpiperidin-4-yl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide
  • N-(1-acetylpiperidin-4-yl)-N-(1,3-benzodioxol-5-yl)-4-bromobenzamide
  • N-(1-acetylpiperidin-4-yl)-N-(1,3-benzodioxol-5-yl)-4-methylbenzamide

Uniqueness

N-(1-acetylpiperidin-4-yl)-N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide group. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C21H21FN2O4

Molecular Weight

384.4 g/mol

IUPAC Name

N-(1-acetylpiperidin-4-yl)-N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide

InChI

InChI=1S/C21H21FN2O4/c1-14(25)23-10-8-17(9-11-23)24(21(26)15-2-4-16(22)5-3-15)18-6-7-19-20(12-18)28-13-27-19/h2-7,12,17H,8-11,13H2,1H3

InChI Key

ZEVQKIABUKMUHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N(C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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